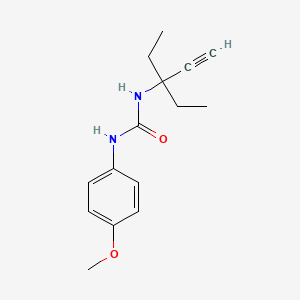
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in the study of various biological processes. DPPU is a urea-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is thought to involve its ability to inhibit the function of TRPV4 ion channels. TRPV4 channels are involved in a variety of physiological processes, including the regulation of blood pressure, vascular tone, and inflammation. By inhibiting the function of these channels, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is able to modulate these physiological processes and exert its effects.
Biochemical and Physiological Effects:
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of TRPV4 channels, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. These effects make N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea a promising candidate for use in laboratory experiments to study various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea in laboratory experiments is its relatively straightforward synthesis process, which makes it easily accessible for use in a variety of research applications. Additionally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several potential future directions for research involving N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for cardiovascular disease, as its ability to inhibit TRPV4 channels may make it a useful tool for regulating blood pressure and vascular tone. Additionally, further research is needed to fully understand the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, which may help to identify additional applications for this compound in scientific research. Finally, the potential use of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea as an anticancer agent warrants further investigation, as its ability to induce apoptosis in cancer cells may make it a promising candidate for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1,1-diethyl-2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with an acid to form the final compound, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is a relatively straightforward process, making it easily accessible for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been used in a variety of scientific research applications, including studies on the cardiovascular system, inflammation, and cancer. In cardiovascular research, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the function of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a key role in regulating blood pressure and vascular tone. Inflammation research has also utilized N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, as it has been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. Finally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-8-10-13(19-4)11-9-12/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGRJFDYGNJPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

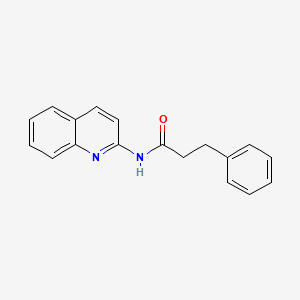
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
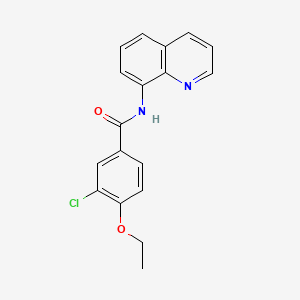
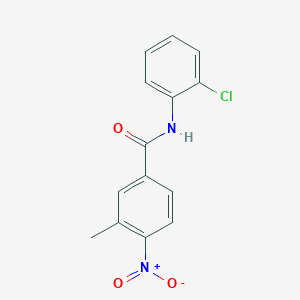
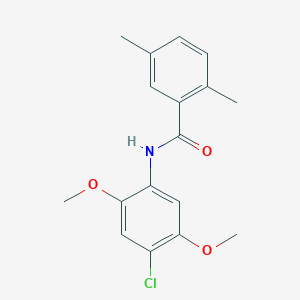
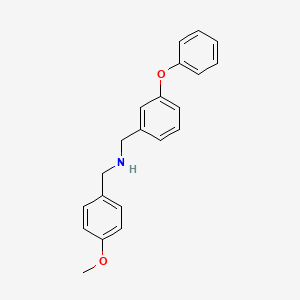
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
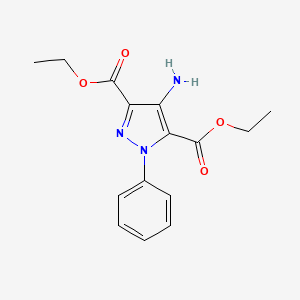


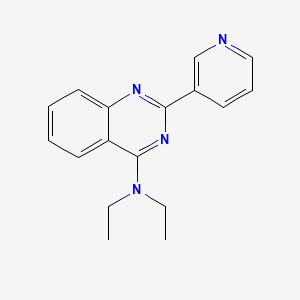
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
